1-Vinyl-1,2,4-triazole
Overview
Description
Synthesis Analysis 1-Vinyl-1,2,4-triazole and its derivatives are synthesized through various methods, including free radical polymerization and copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the chemical's versatility and significance in polymer chemistry. The synthesis often involves the condensation of active methylene compounds with vinyl azides or their precursors, demonstrating the molecule's reactive nature and its ability to form structurally diverse compounds (S. G., Anebouselvy K, & Dhevalapally B. Ramachary, 2020; G. L'abbé & A. Hassner, 1970).
Chemical Reactions and Properties 1-Vinyl-1,2,4-triazole participates in various chemical reactions, including the Rh(II)-catalyzed cascade transannulation and electrochemical synthesis, showcasing its reactivity and the possibility of forming complexes with metals. These reactions enable the synthesis of materials with diverse structural features and potential applications in different fields (K. Pal, Geetanjali S. Sontakke, & Chandra M. R. Volla, 2019; S. Sargsyan et al., 2021).
Physical Properties Analysis The physical properties of 1-vinyl-1,2,4-triazole derivatives, such as thermal stability, solubility, and mechanical strength, are influenced by their molecular structure and the nature of substituents. These properties are crucial for the material's application in various domains, including high-performance polymers and coatings (Weiyi Zhang & Jiayin Yuan, 2016; A. Pozdnyakov et al., 2017).
Chemical Properties Analysis The chemical properties, such as reactivity with various reagents and participation in polymerization reactions, highlight the utility of 1-vinyl-1,2,4-triazole in synthesizing novel polymeric materials. These properties enable the creation of copolymers with specific functionalities and applications, further demonstrating the compound's versatility (M. Obadia et al., 2015; J. Das, Santu Dey, & T. Pathak, 2019).
Scientific Research Applications
Proton Conduction Enhancement in Polymer Electrolyte Membranes
1-Vinyl-1,2,4-triazole has been identified as an active group to significantly enhance proton conduction in polymer electrolyte membranes (PEMs). Its use in PEMs without acidic dopants showed conductivities approximately 105 times greater than those of poly(4-vinylimidazole) in dry air at 50-150°C. This suggests its potential in improving mechanical properties and long-term stability of PEMs, especially under fuel cell operating conditions (Zhou et al., 2005).
Development of Proton-Conducting Fuel Cell Membranes
1-Vinyl-1,2,4-triazole has been noted for its role in developing proton-conducting fuel cell membranes. It enhances basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability (up to 300–330°C), electrochemical stability (up to 3–4 V), and high ionic conductivity under anhydrous conditions at temperatures above 100°C. The presence of 1-Vinyl-1,2,4-triazole in these membranes contributes to their mechanical strength and morphological stability (Prozorova & Pozdnyakov, 2023).
Role in Electropolymerization and Metal-Polymer Complexes
1-Vinyl-1,2,4-triazole can undergo electropolymerization in the presence of potassium persulfate, leading to the formation of colored metal-polymer coatings and powders. This demonstrates its potential in creating polymer complexes with metals like Fe, Co, Ni, and Cu, with significant implications in material science (Sargsyan et al., 2021).
Energetic Polymer Salts Synthesis
The synthesis of energetic polymer salts from 1-vinyl-1,2,4-triazole derivatives has been explored. These polymer salts exhibit good thermal properties and high densities, making them of interest in fields requiring materials with specific energetic properties (Xue, Gao, & Shreeve, 2008).
Copolymerization and Polymer Chemistry
1-Vinyl-1,2,4-triazole has been studied in the context of copolymerization, showing higher reactivity than other compounds like crotonic aldehyde. The resulting copolymers are water-soluble and possess properties like thermostability up to 300°C (Pozdnyakov et al., 2012).
Hydrogel Applications in Biomedicine
A supramolecular polymer hydrogel synthesized by copolymerization of 1-vinyl-1,2,4-triazole has demonstrated potential in biomedical applications. It exhibits excellent mechanical properties, self-repairability, antimicrobial and anti-inflammatory activities, and biocompatibility, which are essential for implantable medical devices (Wang et al., 2017).
Safety And Hazards
Future Directions
The synthesis and polymerization of vinyl-1,2,4-triazoles have recently gained attention driven by the spectacular development of the copper-catalyzed azide - alkyne cycloaddition, the most widely applied example of the “click” chemistry philosophy . The increasing demand of modern medicine and pharmaceutics for effective biologically active materials contributes to the intensified creation of novel functional polymeric metal-containing nanocomposites promising for designing antibacterial and immunomodulatory drugs and systems for the targeted delivery of contrast agents, drugs, modifiers, and biosensors .
properties
IUPAC Name |
1-ethenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNZCVRYICLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70234-95-6 | |
Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60340499 | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinyl-1,2,4-triazole | |
CAS RN |
2764-83-2 | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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